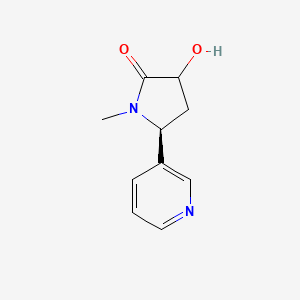
3-Hydroxycotinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. Hydroxycotinine is soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxycotinine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, saliva, and blood. Within the cell, hydroxycotinine is primarily located in the cytoplasm. Hydroxycotinine can be biosynthesized from cotinine through its interaction with the enzyme cytochrome P450 2A6. In humans, hydroxycotinine is involved in the nicotine action pathway and the nicotine metabolism pathway.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
3-Hydroxycotinine is crucial for understanding nicotine metabolism. Studies have shown that it accounts for approximately 40% of the nicotine dose excreted in urine, making it a reliable biomarker for tobacco exposure. The pharmacokinetics of this compound reveal that its plasma clearance averages 1.3 ml/min/kg, with renal excretion comprising about 63% of the total clearance .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Total Plasma Clearance | 1.3 ml/min/kg |
| Renal Excretion | 63% of total clearance |
| Average Urinary Excretion | ~40% of nicotine dose |
| Half-life in Plasma | ~6.6 hours |
| Half-life in Urine | ~6.4 hours |
Biomarker for Tobacco Exposure
This compound serves as a biomarker for assessing tobacco exposure and smoking cessation efficacy. Its levels in biological samples correlate with nicotine intake and can indicate individual metabolic rates. Research indicates that the ratio of this compound to cotinine can provide insights into the activity of cytochrome P450 enzymes, particularly CYP2A6, which is involved in nicotine metabolism .
Table 2: Nicotine Metabolite Ratios
| Metabolite Ratio | Significance |
|---|---|
| This compound/Cotinine | Biomarker for CYP2A6 activity |
| Average Ratio in Smokers | ~0.32 |
Clinical Applications
In clinical settings, this compound is used to monitor smoking behavior and assess the effectiveness of smoking cessation programs. Elevated levels indicate continued tobacco use, while decreasing levels can signify successful cessation efforts.
Case Study: Smoking Cessation Monitoring
A study involving smokers demonstrated that monitoring this compound levels helped evaluate the success of pharmacotherapy in smoking cessation programs. Patients with reduced levels of this metabolite showed higher cessation rates compared to those with stable or increasing levels .
Toxicological Assessments
The compound is also employed in toxicological assessments to evaluate exposure to tobacco smoke and its health implications. It aids researchers in understanding the relationship between smoking and various diseases, including lung cancer and cardiovascular diseases.
Case Study: Tobacco Smoke Exposure Analysis
A study analyzed serum samples from individuals exposed to tobacco smoke, measuring levels of cotinine and this compound to assess health risks associated with secondhand smoke exposure. Results indicated a significant correlation between elevated metabolite levels and adverse health outcomes .
Research on Pharmacological Effects
Emerging research suggests potential pharmacological effects of this compound beyond its role as a mere metabolite. Some studies indicate that it may possess neuroprotective properties and could influence cognitive functions related to nicotine dependence.
Table 3: Potential Pharmacological Effects
| Effect | Description |
|---|---|
| Neuroprotective Properties | May protect against neurodegeneration |
| Cognitive Function Influence | Possible modulation of attention and memory |
Propriétés
Numéro CAS |
205246-48-6 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1 |
Clé InChI |
XOKCJXZZNAUIQN-IENPIDJESA-N |
SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
SMILES isomérique |
CN1[C@@H](CC(C1=O)O)C2=CN=CC=C2 |
SMILES canonique |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Key on ui other cas no. |
34834-67-8 |
Description physique |
Solid |
Synonymes |
1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone 3'-hydroxycotinine 3-hydroxycotinine hydroxycotinine trans-3'-hydroxycotinine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















